molecular formula C10H17NO3 B14477156 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one CAS No. 66279-28-5

9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one

Cat. No.: B14477156
CAS No.: 66279-28-5
M. Wt: 199.25 g/mol
InChI Key: PRFPOXNHGSTLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Diethyl-1,4-dioxa-7-azaspiro[44]nonan-8-one is a chemical compound that belongs to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one typically involves the reaction of diethylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is often a ketone or an aldehyde.

    Reduction: The major product is typically an amine.

    Substitution: The major products are substituted spiro compounds.

Scientific Research Applications

9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but with a different ring size.

    1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the diethyl substitution.

    2,6-Dioxaspiro[3.3]heptane: A smaller spirocyclic compound with different functional groups.

Uniqueness

9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

66279-28-5

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

9,9-diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one

InChI

InChI=1S/C10H17NO3/c1-3-9(4-2)8(12)11-7-10(9)13-5-6-14-10/h3-7H2,1-2H3,(H,11,12)

InChI Key

PRFPOXNHGSTLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NCC12OCCO2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.